molecular formula C14H8Cl2N2O B14132503 6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde CAS No. 1048917-60-7

6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde

Cat. No.: B14132503
CAS No.: 1048917-60-7
M. Wt: 291.1 g/mol
InChI Key: NKZIGNJCSUPPNF-UHFFFAOYSA-N
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Description

6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine atoms and the imidazo[1,2-a]pyridine scaffold makes this compound particularly interesting for various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and chlorination steps. One common method involves the use of 2-aminopyridine and 3-chlorobenzaldehyde in the presence of a base such as sodium hydride, followed by cyclization using a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and microwave irradiation, can further optimize the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity.

Properties

CAS No.

1048917-60-7

Molecular Formula

C14H8Cl2N2O

Molecular Weight

291.1 g/mol

IUPAC Name

6-chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C14H8Cl2N2O/c15-10-3-1-2-9(6-10)14-12(8-19)18-7-11(16)4-5-13(18)17-14/h1-8H

InChI Key

NKZIGNJCSUPPNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(N3C=C(C=CC3=N2)Cl)C=O

Origin of Product

United States

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